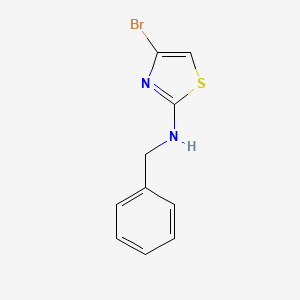

N-Benzyl-4-bromo-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

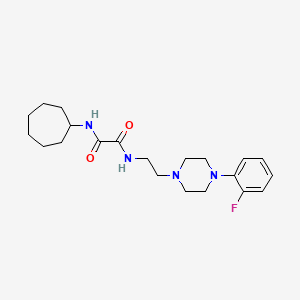

N-Benzyl-4-bromo-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The presence of the bromine atom and the benzyl group in the molecule suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of appropriate precursors. For instance, the synthesis of similar compounds has been reported through the cyclocondensation of acetyl benzimidazoles with thiourea , or by the condensation of 2-aminobenzothiazole with various aldehydes 10. Although the specific synthesis of this compound is not detailed in the provided papers, these methods suggest potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The crystal structures of related compounds have been determined using X-ray diffraction, revealing details about the orientation of substituents and the nature of intermolecular interactions . These studies provide insights into the molecular conformation and potential reactive sites of this compound.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including oxidative C–S bond formation , and condensation reactions 10. The bromine atom in this compound is a reactive site that can undergo further transformations, such as cross-coupling reactions, which are not explicitly discussed in the provided papers but are well-known in the field of organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents, like bromine, can affect these properties . The benzyl group may also contribute to the lipophilicity of the compound. The specific properties of this compound would need to be determined experimentally, as they are not provided in the cited literature.

Relevant Case Studies

Several of the papers discuss the biological activities of thiazole derivatives, such as antimicrobial , anti-inflammatory , and acetylcholinesterase-inhibition activities . These studies suggest that this compound could also possess interesting biological properties, warranting further investigation into its potential as a pharmacological agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been used in the synthesis of benzimidazoles and thienoimidazoles, showcasing its utility in creating heterocyclic compounds with potential biological activities (Lygin & Meijere, 2009).

- A study demonstrated its application in the metal-free synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation, indicating its role in the development of biologically active molecules (Mariappan et al., 2016).

Drug Discovery and Biological Applications

- Research into the synthesis of 4-bromodifluoromethyl thiazoles as drug discovery candidates highlights the importance of incorporating the bromodifluoromethyl group for potential therapeutic applications (Colella et al., 2018).

- Another study focuses on the development of a highly water-soluble fluorescent and colorimetric pH probe for real-time intracellular pH imaging, demonstrating the compound's utility in biochemical and medical research (Diana et al., 2020).

Materials Science and Other Applications

- The compound has been involved in the creation of multi-stimuli responsive materials for potential use as security inks, indicating its application in the field of materials science and security technology (Lu & Xia, 2016).

Zukünftige Richtungen

The future directions for the study of “N-Benzyl-4-bromo-1,3-thiazol-2-amine” and its derivatives include further exploration of their pharmacological activities and potential applications in medicine . This includes the development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer .

Wirkmechanismus

Target of Action

N-Benzyl-4-bromo-1,3-thiazol-2-amine is a compound that belongs to the thiazole family . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties Thiazole derivatives have been reported to exhibit significant cytotoxic activity on human tumor cell lines .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, thiazole compounds have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Pharmacokinetics

The physical properties of thiazole compounds, such as their solubility in water, alcohol, and ether, and sparing solubility in organic solvents and dyes , could potentially influence their ADME properties and, consequently, their bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit significant cytotoxic activity on human tumor cell lines , suggesting that this compound may have similar effects.

Action Environment

The physical properties of thiazole compounds, such as their solubility in different solvents , could potentially be influenced by environmental factors such as temperature and pH.

Eigenschaften

IUPAC Name |

N-benzyl-4-bromo-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-9-7-14-10(13-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAPLNAFBYNDSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2546937.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)

![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)

![N-1,3-benzodioxol-5-yl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2546947.png)